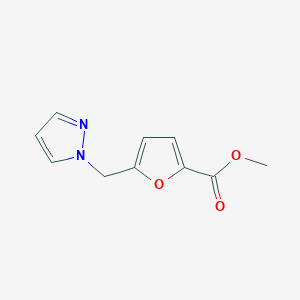![molecular formula C26H21N3O5 B2918719 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877656-37-6](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound known for its distinctive structure. This compound combines the elements of benzofuran and pyrimidine in its core, with functional groups including phenyl, ethoxy, and acetamide. Such a unique molecular structure potentially gives it various applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, including cyclization reactions and condensation processes to form the benzofuran-pyrimidine core. Key reagents may include benzaldehyde derivatives, ethyl acetoacetate, and urea, with reaction conditions requiring specific catalysts, temperatures, and solvents.
Industrial Production Methods: : Industrial production might utilize flow chemistry or batch processes, optimizing for high yields and purity. This involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound might undergo oxidation reactions, particularly affecting its phenyl and furan rings.
Reduction: : Reduction reactions can target its carbonyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify its aromatic rings.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions vary widely based on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed from These Reactions: : Oxidation can lead to the formation of quinones, reduction to alcohols or amines, and substitution reactions can introduce a wide range of functional groups, thereby enhancing or altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several fields:
Chemistry: : As a starting material or intermediate in organic synthesis.
Biology: : Potentially as a probe or reagent in biological assays.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in material science for the development of new polymers or as a catalyst in specific reactions.
Wirkmechanismus
The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. It can affect biochemical pathways by inhibiting or activating these targets, leading to downstream effects. The precise molecular targets and pathways depend on the specific application and biological context being investigated.
Vergleich Mit ähnlichen Verbindungen
Compared to compounds with similar structures, such as other benzofuran-pyrimidine derivatives, this particular compound stands out due to its unique combination of functional groups and the ethoxyphenyl substituent. These structural features may confer distinctive reactivity and biological activities.
Similar Compounds: : Other benzofuran-pyrimidine derivatives, benzofuran analogs, and pyrimidine analogs.
Eigenschaften
CAS-Nummer |
877656-37-6 |
|---|---|
Molekularformel |
C26H21N3O5 |
Molekulargewicht |
455.47 |
IUPAC-Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30) |
InChI-Schlüssel |
CCERBRIQKWELND-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2918636.png)
![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)
![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)
![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2918640.png)

![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)


![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)
![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)
